3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Overview
Description
3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (3-CMP) is a compound that has been studied extensively due to its potential applications in the scientific research field. This compound has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations that are important to consider when using it in laboratory experiments.
Scientific Research Applications
Specific Scientific Field
Oncology, specifically the development of cancer therapeutics .
Summary of the Application
“3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” and its derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Methods of Application or Experimental Procedures
The compound 4h, a derivative of “3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid”, was tested in vitro against breast cancer 4T1 cells . The compound was found to inhibit cell proliferation and induce apoptosis .
Results or Outcomes
Compound 4h exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .
Application in Antiproliferative Activity
Specific Scientific Field
Pharmacology, specifically the development of antitumor drugs .
Summary of the Application
Derivatives of “3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” have been found to have promising antitumor activity against the liver carcinoma cell line HEPG2 .
Methods of Application or Experimental Procedures
The compounds were evaluated for their antitumor activity against HEPG2 .
Results or Outcomes
The pyridine derivatives 5c and 5d showed promising antitumor activity against HEPG2, with IC50 values of 1.46 and 7.08 µM, respectively . These results were compared to the reference drug, doxorubicin .
Application in Modulating Psychostimulant Reward
Specific Scientific Field
Summary of the Application
The compound CP94253, which is related to “3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid”, has been found to modulate psychostimulant reward and incentive motivation in rodents .
Methods of Application or Experimental Procedures
The effects of the 5-HT1BR agonist CP94253 (10 mg/kg, IP) on the acquisition and expression of methamphetamine (Meth) conditioned place preference (CPP) were investigated in C57BL/6 male mice .
Results or Outcomes
The study found that CP94253 modulates the effects of methamphetamine, suggesting potential applications in the treatment of addiction .
Application in Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist
Specific Scientific Field
Summary of the Application
A derivative of “3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” has been found to be a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C2 inverse agonist .
Methods of Application or Experimental Procedures
The compound was evaluated for its activity as a retinoic acid receptor-related orphan receptor C2 inverse agonist .
Results or Outcomes
The compound was found to be a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C2 inverse agonist .
Application in Modulating Serotonin Receptors
Specific Scientific Field
Summary of the Application
The compound CP94253, which is related to “3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid”, has been found to modulate serotonin receptors (5-HT1BRs) in rodents . This modulation affects psychostimulant reward and incentive motivation .
Methods of Application or Experimental Procedures
The effects of the 5-HT1BR agonist CP94253 (10 mg/kg, IP) on the acquisition and expression of methamphetamine (Meth) conditioned place preference (CPP) were investigated in C57BL/6 male mice .
Results or Outcomes
The study found that CP94253 modulates the effects of methamphetamine, suggesting potential applications in the treatment of addiction .
Application in Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist
Specific Scientific Field
Summary of the Application
A derivative of “3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” has been found to be a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C2 inverse agonist .
Methods of Application or Experimental Procedures
The compound was evaluated for its activity as a retinoic acid receptor-related orphan receptor C2 inverse agonist .
Results or Outcomes
The compound was found to be a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C2 inverse agonist .
properties
IUPAC Name |
3-cyano-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-13-5-7(3-11)8-2-6(10(14)15)4-12-9(8)13/h2,4-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOQDQNAQGJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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